molecular formula C6H16N2 B13182719 (2-Aminobutyl)(ethyl)amine

(2-Aminobutyl)(ethyl)amine

Cat. No.: B13182719
M. Wt: 116.20 g/mol
InChI Key: LNSQCMZLXWAQBY-UHFFFAOYSA-N
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Description

(2-Aminobutyl)(ethyl)amine, also known as (S)-N1-ethylbutane-1,2-diamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine characterized by the presence of an ethyl group and a butyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminobutyl)(ethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethylamine with 2-chlorobutane under basic conditions can yield this compound . Another method involves reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(ethyl)amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is similar to that of other amine-based compounds used in the treatment of depression and other neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobutyl)(ethyl)amine is unique due to its specific structure, which includes both an ethyl and a butyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

(2-Aminobutyl)(ethyl)amine, a derivative of aliphatic amines, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including cytotoxicity, receptor binding affinities, and antimicrobial activities.

Chemical Structure and Properties

This compound is characterized by the presence of both primary and secondary amine functionalities. Its structure can be represented as follows:

C4H12N2(Structural Formula NH2 CH2)2CH NH2)CH2CH3)\text{C}_4\text{H}_{12}\text{N}_2\quad (\text{Structural Formula }\text{NH}_2-\text{ CH}_2)_2-\text{CH NH}_2)-\text{CH}_2-\text{CH}_3)

This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of bis(2-aminoethyl)amine, which share structural similarities with this compound. One study reported that these derivatives exhibited significant cytotoxicity against several human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The most potent derivative showed an IC50 value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM against these cell lines .

Table 1: Cytotoxicity of Bis(2-aminoethyl)amine Derivatives

CompoundCell LineIC50 (µM)Apoptotic Activity
1 CaCo-215.20 ± 3.0Early Apoptosis: 35%
6 A54913.95 ± 2.5Late Apoptosis: 42%
4 HTB-14015.74 ± 1.7Early Apoptosis: 28%

The study indicated that these compounds primarily induce apoptosis in cancer cells, with significant increases in early and late apoptotic markers when treated with specific derivatives .

Receptor Binding Affinity

The biological activity of this compound may also be attributed to its interaction with sigma receptors, specifically σ1 and σ2 subtypes. A related study highlighted that structural modifications in aminobutyl derivatives significantly affect their binding affinities for these receptors. Compounds with a more favorable spatial arrangement of amine groups demonstrated increased selectivity and potency at σ2 receptors .

Table 2: Receptor Binding Affinity of Aminobutyl Derivatives

Compoundσ1 Affinity (nM)σ2 Affinity (nM)Selectivity Ratio
A 508.26.1
B 100156.7
C 70514

These findings suggest that the structural nuances of amine-containing compounds can lead to significant variations in their biological activities, particularly in terms of receptor interactions .

Antimicrobial Activity

Antimicrobial properties are another critical aspect of this compound's biological profile. Research indicates that cationic polymers containing primary and secondary ammonium groups exhibit notable antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with intracellular processes .

Table 3: Antimicrobial Efficacy of Cationic Polymers

Polymer TypeMinimum Inhibitory Concentration (MIC) against Gram-positive Bacteria
Cationic Peptides<10 µg/mL
Cationic Polymers<5 µg/mL

The efficacy of cationic compounds suggests that similar derivatives like this compound could be effective against pathogenic microorganisms, potentially serving as a basis for developing new antimicrobial agents .

Case Studies and Applications

Several case studies have explored the therapeutic potential of amine derivatives in clinical settings:

  • Cancer Treatment: A derivative similar to this compound was tested in preclinical trials for its ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation.
  • Antimicrobial Agents: Studies have demonstrated the effectiveness of cationic amines in reducing bacterial loads in infected wounds, highlighting their potential use in topical formulations.

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N-ethylbutane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3

InChI Key

LNSQCMZLXWAQBY-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC)N

Origin of Product

United States

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